molecular formula C17H24O5 B1317482 (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid CAS No. 387868-07-7

(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid

Cat. No. B1317482
M. Wt: 308.4 g/mol
InChI Key: VPJJDEYLAURBLW-GXDHUFHOSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields.



Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Intermediate Applications

  • Enantioselective Hydrogenation : This compound is used in the enantioselective hydrogenation process to produce a key intermediate for the synthesis of Aliskiren, a renin inhibitor. This process involves the use of homogeneous chiral Rh(I) and Ru(II) complexes and achieves high enantioselectivity (Andrushko et al., 2008).
  • Improved Synthetic Methods : There's research on improving the synthetic method of this compound, using isovanillin as raw material and applying ultrasonic reaction to increase yield and reduce reaction time (Wang Ping, 2009).
  • Manufacturing Process : An improved process for manufacturing a key intermediate of Aliskiren, involving this compound, is described. This process is more economical and efficient, suitable for industrial scaling (Fan Wang et al., 2013).

Pharmacological and Chemical Applications

  • Cancer Treatment and Photodynamic Therapy : A study on new zinc phthalocyanine derivatives substituted with Schiff base groups, which includes this compound, shows potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and photodegradation properties (Pişkin et al., 2020).
  • Metabolism by Anaerobic Bacteria : The metabolism of methoxylated benzoicacids, including derivatives similar to (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid, by anaerobic bacteria, was studied. This research explored the bioconversion mechanisms of these compounds, providing insights into microbial interactions with such chemical structures (DeWeerd et al., 1988).

Applications in Organic Chemistry

  • Conformational Studies : Research on various 2-methyl substituted carboxylic acids, which are structurally related to (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid, includes investigations into their chiroptical properties and conformational equilibria. This research aids in understanding the stereochemistry of similar compounds (Korver et al., 1974).
  • Synthesis of Related Compounds : Studies on the synthesis of related compounds, such as different phenyl ether derivatives from marine-derived fungi, highlight the diverse chemical reactions and potential biological activities of compounds structurally similar to (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid (Xu et al., 2017).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.


properties

IUPAC Name

(2E)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,10-12H,5,8-9H2,1-4H3,(H,18,19)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJJDEYLAURBLW-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C\C1=CC(=C(C=C1)OC)OCCCOC)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587371
Record name (2E)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid

CAS RN

387868-07-7
Record name (2E)-2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylene]-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387868-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Andrushko, V Andrushko, T Thyrann, G König… - Tetrahedron …, 2008 - Elsevier
The enantioselective hydrogenation of (E)-2-(4-methoxy-3-(3-methoxypropoxy)-benzylidene)-3-methylbutanoic acid (1) to (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-…
Number of citations: 13 www.sciencedirect.com
G Rosini, C Paolucci, F Boschi, E Marotta, P Righi… - Green chemistry, 2010 - pubs.rsc.org
Racemic α-epimerizable and unfunctionalized aldehydes have been converted into enantiomerically enriched mixtures through a sequence of (i) a conversion into the …
Number of citations: 18 pubs.rsc.org

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